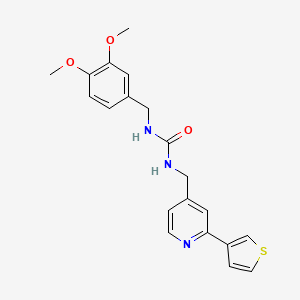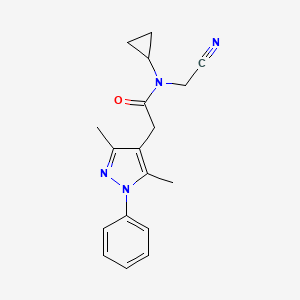![molecular formula C17H16N4O B2801136 4-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)benzonitrile CAS No. 1797636-99-7](/img/structure/B2801136.png)
4-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)benzonitrile” is a derivative of 7,8-dihydropyrido[2,3-d]pyrimidin-2-one . This bicyclic cytosine analogue, when incorporated into DNA duplexes, results in a significant enhancement of their stability .
Molecular Structure Analysis
The crystal structures of DNA duplexes containing 7,8-dihydropyrido[2,3-d]pyrimidin-2-one have been determined . In these structures, the analogue base pairs with the purine bases on the opposite strands through Watson–Crick and/or wobble type hydrogen bonds . The additional ring of the base is stacked on the thymine bases at the 5′-side and overall exhibits greatly enhanced stacking interactions .Scientific Research Applications
Synthesis and Potential Uses
Intermediate for HIV-1 Inhibitors : The compound has been investigated as an important intermediate in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors. A study detailed the optimization of synthesis conditions for producing high yields of the intermediate, highlighting its significance in developing antiviral drugs (Ju Xiu-lia, 2015).
Antifungal and Antimicrobial Evaluation : Another research avenue explored the synthesis of 6-cyano-5,8-dihydropyrido[2,3-d]pyrimidinones and their evaluation for antifungal activity. The study found that these compounds did not exhibit significant antifungal activity, suggesting a selective biological profile for these molecules (J. Quiroga et al., 2006).
Imaging AMPA Receptors : A novel application involved the radiosynthesis of a fluorine-18 labeled derivative for imaging α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors using positron emission tomography (PET). This research could aid in the development of diagnostic tools for neurological conditions (Gengyang Yuan et al., 2016).
Inhibitors of Dihydrofolate Reductase and Thymidylate Synthase : Compounds based on this chemical structure have been synthesized and evaluated as antitumor agents, showing dual inhibitory activity against human dihydrofolate reductase and thymidylate synthase. This suggests a potential application in cancer therapy due to their antifolate properties (A. Gangjee et al., 2005).
Antibacterial and Insecticidal Potential : Derivatives have been synthesized and assessed for their biological activities, showing promising results in terms of antibacterial and insecticidal properties. This indicates their potential use in developing new antimicrobial and pest control agents (P. P. Deohate et al., 2020).
Mechanism of Action
Target of Action
Similar compounds, such as 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives .
Mode of Action
It’s known that the compound is a part of a class of molecules that can stabilize dna duplexes . This suggests that it may interact with DNA or RNA in a way that affects their structure and function.
properties
IUPAC Name |
4-[3-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-oxopropyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c18-9-14-3-1-13(2-4-14)5-6-17(22)21-8-7-16-15(11-21)10-19-12-20-16/h1-4,10,12H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFUEAAZVIHRTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)CCC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2801053.png)
![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-isopropylbenzenesulfonamide](/img/structure/B2801055.png)

![N'-{(E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2801058.png)
![N-[(5-benzoylthiophen-2-yl)methyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2801061.png)







